methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate
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Overview
Description
METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety linked to a benzoate ester. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
The synthesis of METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of 4,6-bis(phenylamino)-1,3,5-triazine, which is then reacted with hydrazine to form the hydrazinylidene intermediate. This intermediate is subsequently condensed with methyl 4-formylbenzoate under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.
Condensation: The hydrazinylidene moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can be compared with other triazine derivatives, such as:
4,6-Bis(phenylamino)-1,3,5-triazine: Similar structure but lacks the hydrazinylidene and benzoate ester moieties.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group but differs in the overall structure and functional groups.
Methyl 4-(methoxymethyl)benzoate: Similar ester functionality but lacks the triazine and hydrazinylidene components.
The uniqueness of METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE lies in its combination of the triazine ring, hydrazinylidene moiety, and benzoate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N7O2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H21N7O2/c1-33-21(32)18-14-12-17(13-15-18)16-25-31-24-29-22(26-19-8-4-2-5-9-19)28-23(30-24)27-20-10-6-3-7-11-20/h2-16H,1H3,(H3,26,27,28,29,30,31)/b25-16+ |
InChI Key |
JHYWDBCWXYVEAB-PCLIKHOPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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